(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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Overview
Description
(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is an organic compound that features a bromine atom and a methanol group attached to a dioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the bromination of a precursor compound followed by the introduction of the methanol group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the dioxin ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving dioxin derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methanol group can participate in various chemical interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as its role in a biological system or chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- (S)-(8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (S)-(8-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (S)-(8-iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
[(3S)-5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2/t6-/m0/s1 |
InChI Key |
KZCAZKFODKADRN-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC=C2Br)CO |
Canonical SMILES |
C1C(OC2=C(O1)C=CC=C2Br)CO |
Origin of Product |
United States |
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